3-Bromo-4-chloropyridine 1-oxide
Overview
Description
3-Bromo-4-chloropyridine 1-oxide is a heterocyclic organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of bromine and chlorine substituents on the pyridine ring, along with an N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloropyridine 1-oxide typically involves the halogenation of pyridine derivatives. One common method is the reaction of 4-chloropyridine 1-oxide with bromine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective substitution of the hydrogen atom at the 3-position with a bromine atom .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloropyridine 1-oxide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The N-oxide functional group can be reduced to the corresponding amine, while the pyridine ring can undergo oxidation to form different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Bromo-4-chloropyridine 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloropyridine 1-oxide involves its interaction with specific molecular targets and pathways. The N-oxide functional group can participate in redox reactions, influencing the oxidative state of biological molecules. Additionally, the bromine and chlorine substituents can modulate the compound’s reactivity and binding affinity to target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-chloropyridine: Lacks the N-oxide functional group, resulting in different chemical reactivity and applications.
4-Chloro-3-nitropyridine: Contains a nitro group instead of a bromine atom, leading to distinct chemical properties and uses.
3-Bromo-4-fluoropyridine:
Uniqueness
3-Bromo-4-chloropyridine 1-oxide is unique due to the presence of both bromine and chlorine substituents along with the N-oxide functional group. This combination imparts distinctive chemical properties, making it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
3-bromo-4-chloro-1-oxidopyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-4-3-8(9)2-1-5(4)7/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIIQGLVEGETEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC(=C1Cl)Br)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355741 | |
Record name | 3-bromo-4-chloropyridine-N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99839-30-2 | |
Record name | 3-bromo-4-chloropyridine-N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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